2-methyl-N-(pyridin-4-ylmethyl)aniline is an organic compound classified as an aniline derivative. Its structure features a methyl group attached to the second carbon of the benzene ring and a pyridin-4-ylmethyl group linked to the nitrogen atom of the aniline. This compound is identified by its Chemical Abstracts Service number 16552-47-9 and has garnered interest for its potential applications in medicinal chemistry, particularly as a kinase insert domain receptor inhibitor, which is significant in cancer research.
The synthesis of 2-methyl-N-(pyridin-4-ylmethyl)aniline typically involves a nucleophilic substitution reaction. The primary method includes:
For large-scale synthesis, continuous flow reactors can be utilized, enhancing efficiency and yield while maintaining high purity levels of the product. Automation in monitoring and control during synthesis can also improve reproducibility and safety in industrial settings.
The molecular formula for 2-methyl-N-(pyridin-4-ylmethyl)aniline is C12H14N2. Its structure can be described as follows:
The compound's three-dimensional conformation plays a crucial role in its biological activity, particularly in how it interacts with target proteins.
2-methyl-N-(pyridin-4-ylmethyl)aniline can undergo several types of chemical reactions:
The choice of reagents significantly impacts the outcome of these reactions:
The mechanism of action for 2-methyl-N-(pyridin-4-ylmethyl)aniline primarily revolves around its ability to inhibit tyrosine kinases by binding to their ATP-binding sites. This inhibition affects downstream signaling pathways critical for processes such as:
Research indicates that this compound influences cellular processes by modulating pathways like vascular endothelial growth factor signaling, which is vital for angiogenesis and tumor growth regulation.
2-methyl-N-(pyridin-4-ylmethyl)aniline typically exhibits properties common to organic compounds, including:
Key chemical properties include:
2-methyl-N-(pyridin-4-ylmethyl)aniline has several notable applications:
The emergence of 2-methyl-N-(pyridin-4-ylmethyl)aniline (CAS not explicitly listed, but structurally defined as C₁₃H₁₄N₂) aligns with early 21st-century efforts to optimize kinase inhibitors for anticancer therapies. While not a natural product, its development stemmed from systematic modifications of N-(pyridin-4-ylmethyl)aniline scaffolds, which gained prominence during the 2000–2010 period due to their protein-binding versatility [2]. PubChem records (CID 8032110) formalized its chemical identity post-2010, reflecting pharmaceutical chemistry's focus on hybrid aniline-pyridine motifs [1]. The compound's timeline parallels key breakthroughs in vascular endothelial growth factor receptor (VEGFR-2/KDR) inhibition research, where similar derivatives were computationally designed and biologically validated [2].
This compound belongs to the N-benzyl aniline subclass featuring a methyl-bridged pyridine-aniline linkage. Its core structure comprises:
Isomeric distinctions are significant: N-(pyridin-2-ylmethyl) analogs (e.g., 4-methyl variant, CID 18778501) exhibit divergent electronic profiles due to proximal nitrogen positioning [3]. The 2-methylaniline substitution further differentiates it from unsubstituted or 4-methylaniline counterparts, influencing binding interactions in medicinal applications [4].
As a privileged scaffold, this compound enables:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: